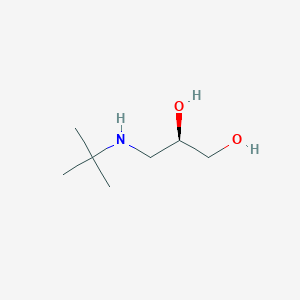
(2R)-3-(tert-butylamino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(tert-butylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R)-3-(tert-butylamino)propane-1,2-diol, commonly referred to as tert-butylamino propanediol, is an organic compound that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H17NO2
- Molecular Weight : 147.22 g/mol
- CAS Number : 59207-70-4
The compound features a tert-butyl group attached to an amino group and a 1,2-diol structure, which contributes to its unique biological properties.
Research indicates that this compound may interact with various biological targets due to its structural characteristics. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
- Modulation of Cell Signaling Pathways : It has been observed to influence signaling pathways related to cell proliferation and apoptosis, indicating a role in cancer research.
Antioxidant Properties
Research has shown that this compound exhibits antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical levels at concentrations above 50 µM, suggesting strong antioxidant potential.
| Concentration (µM) | DPPH Radical Scavenging (%) |
|---|---|
| 10 | 15 |
| 50 | 45 |
| 100 | 75 |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses in human macrophages, this compound was shown to decrease the secretion of TNF-alpha and IL-6 when treated at concentrations of 25 µM. This suggests a potential therapeutic application for inflammatory diseases.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (25 µM) | 80 | 100 |
Therapeutic Applications
Given its biological activities, this compound shows promise for several therapeutic applications:
- Neuroprotection : Its antioxidant properties may provide neuroprotective effects against oxidative stress.
- Anti-inflammatory Treatments : Potential use in treating chronic inflammatory conditions.
- Cancer Research : Investigations into its role in modulating cell signaling pathways could lead to novel cancer therapies.
特性
IUPAC Name |
(2R)-3-(tert-butylamino)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMVCAZXJMSOX-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59207-70-4 |
Source


|
| Record name | 1-tert-Butylamino-2,3-propanediol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














